

# Application Notes and Protocols for Western Blot Analysis of PSB-17365 Treatment

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## Compound of Interest

Compound Name: PSB-17365

Cat. No.: B610312

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## Introduction

**PSB-17365** is a potent and selective agonist for the G-protein coupled receptor 84 (GPR84). GPR84 is predominantly expressed in immune cells, such as macrophages, neutrophils, and microglia, and is implicated in inflammatory and immune responses. Activation of GPR84 by agonists has been shown to modulate key signaling pathways involved in inflammation, including the Phosphoinositide 3-kinase (PI3K)/Akt, Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK), and Nuclear factor-kappa B (NF-κB) pathways.

These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the cellular effects of **PSB-17365** treatment. The protocols and data presentation formats are designed to assist researchers in elucidating the mechanism of action of **PSB-17365** and quantifying its impact on downstream signaling proteins.

## Data Presentation

### Quantitative Analysis of Protein Phosphorylation

The following tables are structured to present quantitative data from Western blot experiments investigating the effect of **PSB-17365** on the phosphorylation of key signaling proteins. The data presented here is illustrative and based on typical results observed with GPR84 agonists. Researchers should generate their own data for specific experimental conditions.

Table 1: Dose-Dependent Effect of **PSB-17365** on Akt and ERK Phosphorylation

Treatment	Concentration (nM)	p-Akt (Ser473) / Total Akt (Fold Change)	p-ERK1/2 (Thr202/Tyr204) / Total ERK1/2 (Fold Change)
Vehicle Control	0	1.00	1.00
PSB-17365	1	1.5 ± 0.2	1.3 ± 0.1
PSB-17365	10	2.8 ± 0.4	2.5 ± 0.3
PSB-17365	100	4.5 ± 0.6	4.1 ± 0.5
PSB-17365	1000	4.2 ± 0.5	3.8 ± 0.4

Data are represented as mean ± standard deviation from three independent experiments. Fold change is calculated relative to the vehicle control.

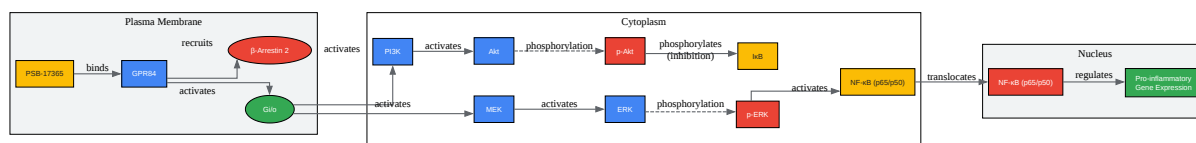
Table 2: Time-Course of **PSB-17365**-Induced NF-κB p65 Nuclear Translocation

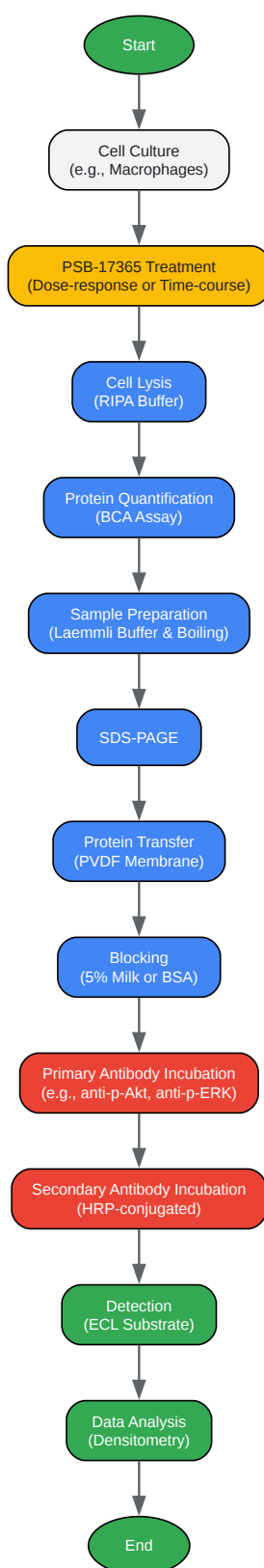
Treatment (100 nM PSB-17365)	Time (minutes)	Nuclear p65 / Lamin B1 (Fold Change)
0	0	1.00
15	15	2.1 ± 0.3
30	30	3.5 ± 0.5
60	60	2.8 ± 0.4
120	120	1.5 ± 0.2

Data are represented as mean ± standard deviation from three independent experiments. Fold change is calculated relative to the 0-minute time point. Lamin B1 is used as a nuclear loading control.

## Signaling Pathway

Activation of GPR84 by **PSB-17365** initiates a cascade of intracellular signaling events. As a Gi-coupled receptor, GPR84 activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Concurrently, the  $\beta\gamma$  subunits of the G-protein can activate downstream effector pathways, including PI3K/Akt and MAPK/ERK. Furthermore, GPR84 activation can promote the recruitment of  $\beta$ -arrestin 2, which can mediate G-protein-independent signaling and receptor internalization. The culmination of these pathways often leads to the activation of transcription factors like NF- $\kappa$ B, which translocates to the nucleus to regulate the expression of pro-inflammatory genes.





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